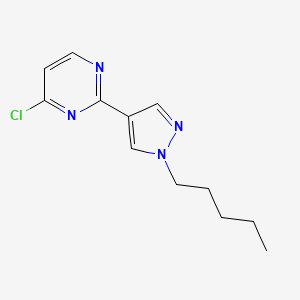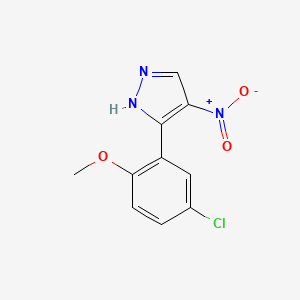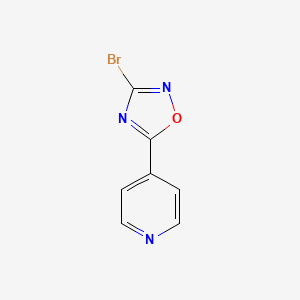
3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a bromine atom at the 3rd position and a pyridin-4-yl group at the 5th position of the oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-pyridinecarboxylic acid hydrazide with bromine and a suitable oxidizing agent to form the desired oxadiazole ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions may involve the use of bases like sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole has found applications in various scientific research fields:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science:
Biological Research: It serves as a tool compound in studying biological pathways and mechanisms, particularly those involving oxidative stress and enzyme inhibition.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets, such as DNA or proteins. The molecular targets and pathways involved can include inhibition of cyclin-dependent kinases (CDKs) or modulation of oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-5-phenyl-1,2,4-oxadiazole
- 3-Bromo-5-(pyridin-3-yl)-1,2,4-oxadiazole
- 3-Bromo-5-(pyridin-2-yl)-1,2,4-oxadiazole
Uniqueness
3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole is unique due to the specific positioning of the pyridin-4-yl group, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and properties compared to its analogs.
Propriétés
Formule moléculaire |
C7H4BrN3O |
|---|---|
Poids moléculaire |
226.03 g/mol |
Nom IUPAC |
3-bromo-5-pyridin-4-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C7H4BrN3O/c8-7-10-6(12-11-7)5-1-3-9-4-2-5/h1-4H |
Clé InChI |
RDFHAMGWOLOILE-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C2=NC(=NO2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


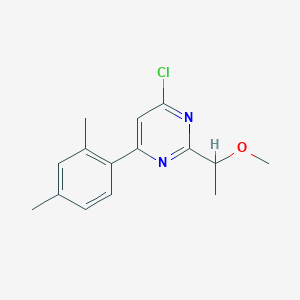
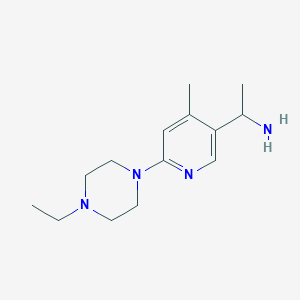
![3-(6-Thiomorpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid](/img/structure/B11792310.png)

![Ethyl 3-bromo-1-morpholinopyrrolo[1,2-A]pyrazine-7-carboxylate](/img/structure/B11792320.png)
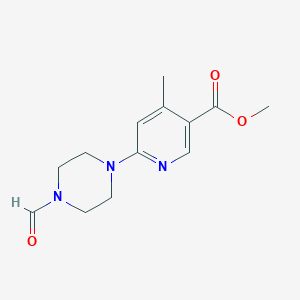
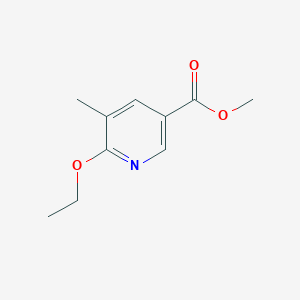
![2-Bromo-4-(5,6-dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline](/img/structure/B11792334.png)




